An In-depth Technical Guide to Ethyl 1-piperidineglyoxylate
An In-depth Technical Guide to Ethyl 1-piperidineglyoxylate
This guide provides a comprehensive technical overview of Ethyl 1-piperidineglyoxylate (CAS Number: 53074-96-7), a versatile building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and potential applications of this important intermediate, grounding theoretical principles in practical, field-proven insights.
Introduction: The Strategic Importance of the α-Keto Amide Moiety
Ethyl 1-piperidineglyoxylate, also known as ethyl 2-oxo-2-(piperidin-1-yl)acetate, belongs to the class of α-keto amides. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a versatile synthetic intermediate.[1][2] The α-keto amide functionality can act as a bioisostere for amide and ester bonds, making it a valuable component in the design of enzyme inhibitors, particularly for proteases.[3] Furthermore, the piperidine ring is a prevalent scaffold in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties.[4] The combination of these two features in Ethyl 1-piperidineglyoxylate makes it a molecule of considerable potential in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. While extensive experimental data for Ethyl 1-piperidineglyoxylate is not widely published, its key properties can be reliably predicted and are summarized below.
| Property | Value | Source/Method |
| CAS Number | 53074-96-7 | [5] |
| Molecular Formula | C₉H₁₅NO₃ | [6][7] |
| Molecular Weight | 185.22 g/mol | [6][7] |
| IUPAC Name | ethyl 2-oxo-2-piperidin-1-ylacetate | [5] |
| Synonyms | Ethyl 1-piperidineglyoxylate, Ethyl oxo(piperidin-1-yl)acetate, N-Ethoxalylpiperidine | [5][7] |
| Predicted Boiling Point | ~250-270 °C at 760 mmHg | Estimation based on related structures |
| Predicted Density | ~1.1 g/cm³ | Estimation based on related structures |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | General chemical principles |
Synthesis of Ethyl 1-piperidineglyoxylate: A Mechanistic Approach
The most direct and industrially scalable synthesis of Ethyl 1-piperidineglyoxylate involves the N-acylation of piperidine with a suitable electrophilic glyoxylate derivative. The reaction of piperidine, a secondary amine, with diethyl oxalate is a classic and efficient method.[8][9]
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of piperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is typically selective for mono-acylation when a 1:1 stoichiometry is employed, as the resulting α-keto amide is less reactive than the starting ester.[8]
The mechanism involves the formation of a tetrahedral intermediate, which then collapses to eliminate a molecule of ethanol, yielding the final product.
Caption: Synthesis of Ethyl 1-piperidineglyoxylate.
Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the N-acylation of secondary amines with diethyl oxalate.
Materials:
-
Piperidine (1.0 eq)
-
Diethyl oxalate (1.1 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve piperidine (1.0 eq) in anhydrous toluene or DCM.
-
Addition of Reagent: Slowly add diethyl oxalate (1.1 eq) to the stirred solution at room temperature. The addition is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting piperidine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted diethyl oxalate and acidic byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude Ethyl 1-piperidineglyoxylate can be purified by vacuum distillation or column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield a colorless to pale yellow oil.
Spectroscopic Characterization (Predicted)
While a publicly available, experimentally verified spectrum for Ethyl 1-piperidineglyoxylate is scarce, its expected spectral data can be predicted with a high degree of confidence based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | * Ethyl Group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-).* Piperidine Ring: Multiple broad signals between ~1.5-1.7 ppm (6H, β and γ protons) and ~3.4-3.6 ppm (4H, α protons adjacent to nitrogen). The diastereotopic nature of the α-protons may lead to more complex splitting patterns. |
| ¹³C NMR | * Ethyl Group: Signals at ~14 ppm (-CH₃) and ~62 ppm (-OCH₂-).* Piperidine Ring: Signals around ~24-26 ppm (β and γ carbons) and ~43-47 ppm (α carbons).* Carbonyl Groups: Two distinct signals in the downfield region, ~160-165 ppm for the ester carbonyl and ~165-170 ppm for the amide carbonyl. |
| IR Spectroscopy | * C=O Stretching: Two strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The amide carbonyl will likely appear at a lower wavenumber (~1650-1680 cm⁻¹) compared to the ester carbonyl (~1730-1750 cm⁻¹).* C-N Stretching: A moderate absorption band around 1100-1200 cm⁻¹.* C-H Stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound. |
Reactivity and Synthetic Applications
Ethyl 1-piperidineglyoxylate is a valuable intermediate due to the reactivity of its α-keto amide moiety. It can participate in a variety of chemical transformations, making it a versatile starting material for more complex molecules.[6]
Key Reactions
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Condensation Reactions: The α-keto group can undergo condensation with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other heterocyclic systems.[6]
-
Reduction: The ketone can be selectively reduced to the corresponding α-hydroxy amide using reducing agents like sodium borohydride.
-
Wittig and Related Reactions: The ketone functionality can react with phosphorus ylides to form α,β-unsaturated amides.
-
Hydrolysis: Under acidic or basic conditions, the ester and amide bonds can be hydrolyzed.[6]
Caption: Reactivity of Ethyl 1-piperidineglyoxylate.
Role in Drug Discovery
The piperidine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs.[4] Ethyl 1-piperidineglyoxylate serves as a precursor to introduce this valuable moiety into more complex molecular architectures. Its derivatives have potential applications in the development of:
-
Analgesics: The piperidine ring is a core component of many opioid analgesics.[10]
-
Antipsychotics and CNS Agents: Many drugs targeting the central nervous system incorporate the piperidine structure.[4]
-
Enzyme Inhibitors: The α-keto amide can be designed to target the active sites of various enzymes.[3]
Analytical Methods for Quality Control
Ensuring the purity of Ethyl 1-piperidineglyoxylate is critical for its use in synthesis. Standard analytical techniques can be employed for quality control.
| Technique | Typical Conditions |
| Gas Chromatography (GC) | * Column: A mid-polarity column (e.g., DB-5 or equivalent).* Injector Temperature: 250 °C.* Detector (FID) Temperature: 280 °C.* Oven Program: Start at 100 °C, ramp to 250 °C at 10-15 °C/min.* Carrier Gas: Helium or Hydrogen. |
| High-Performance Liquid Chromatography (HPLC) | * Column: C18 reverse-phase column.* Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).* Detector: UV at 210 nm or 254 nm. |
| Thin Layer Chromatography (TLC) | * Stationary Phase: Silica gel 60 F₂₅₄.* Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).* Visualization: UV light (254 nm) or staining with potassium permanganate solution. |
Safety and Handling
-
Piperidine (Reactant): Is a flammable, toxic, and corrosive liquid.
-
Diethyl Oxalate (Reactant): Is a combustible liquid and an irritant.
-
α-Keto Amides (Product Class): Can be irritants and should be handled with care.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
Ethyl 1-piperidineglyoxylate is a strategically important synthetic intermediate that combines the desirable features of the piperidine scaffold and the versatile reactivity of the α-keto amide moiety. While detailed experimental data on this specific compound is limited, its synthesis, properties, and reactivity can be confidently understood through established principles of organic chemistry. This guide provides a solid foundation for researchers to utilize Ethyl 1-piperidineglyoxylate in their synthetic endeavors, particularly in the pursuit of novel pharmaceuticals and other complex organic molecules.
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